molecular formula C6H16N2 B1611785 1,6-Diaminohexane-15N2 CAS No. 287476-10-2

1,6-Diaminohexane-15N2

Cat. No.: B1611785
CAS No.: 287476-10-2
M. Wt: 118.19 g/mol
InChI Key: NAQMVNRVTILPCV-BFGUONQLSA-N
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Description

1,6-Diaminohexane-15N2, also known as 1,6-Hexanediamine-15N2 or Hexamethylenediamine-15N2, is a stable isotopic compound of 1,6-diaminohexane. It is characterized by the presence of two nitrogen atoms labeled with the isotope nitrogen-15 (15N). This compound has a molecular formula of H215N(CH2)615NH2 and a molecular weight of 118.19 g/mol . It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diaminohexane-15N2 can be synthesized through several methods. One common approach involves the reaction of hexamethylenediamine with nitrogen-15 labeled ammonia (15NH3) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete isotopic labeling .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and separation techniques to achieve high purity and isotopic enrichment. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the labeled compound .

Chemical Reactions Analysis

Types of Reactions

1,6-Diaminohexane-15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Diaminohexane-15N2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Diaminohexane-15N2 involves its incorporation into chemical or biological systems where the nitrogen-15 isotope serves as a marker. This allows researchers to trace the compound’s interactions and transformations at the molecular level. The labeled nitrogen atoms can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diaminohexane-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for research applications that require precise tracking of nitrogen atoms. This isotopic labeling provides a distinct advantage over non-labeled compounds in studies involving metabolic pathways, reaction mechanisms, and molecular interactions .

Properties

IUPAC Name

hexane-1,6-di(15N2)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC[15NH2])CC[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583891
Record name Hexane-1,6-(~15~N_2_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-10-2
Record name Hexane-1,6-(~15~N_2_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-10-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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